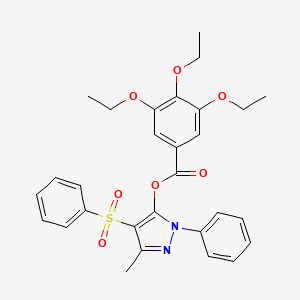

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate

Description

The compound 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate (Molecular Formula: C₂₉H₃₀N₂O₇S; Molecular Weight: 550.63 g/mol) features a pyrazole core substituted with a benzenesulfonyl group (electron-withdrawing), a methyl group, and a phenyl ring. The ester moiety is derived from 3,4,5-triethoxybenzoic acid, contributing three ethoxy groups that enhance lipophilicity and steric bulk.

Properties

IUPAC Name |

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-triethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7S/c1-5-35-24-18-21(19-25(36-6-2)26(24)37-7-3)29(32)38-28-27(39(33,34)23-16-12-9-13-17-23)20(4)30-31(28)22-14-10-8-11-15-22/h8-19H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNVWCPLMPCYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate is a complex organic compound notable for its unique chemical structure and potential biological activities. The compound combines a benzenesulfonyl group, a pyrazole ring, and a triethoxybenzoate moiety, which may contribute to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O5S |

| Molecular Weight | 448.56 g/mol |

| IUPAC Name | [4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl] 3,4,5-triethoxybenzoate |

| LogP | 3.96 |

| Polar Surface Area | 71.68 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzenesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites in enzymes and receptors. The pyrazole ring may participate in hydrogen bonding and π-π stacking interactions, enhancing binding affinity to biological macromolecules.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. A study demonstrated that similar pyrazole derivatives showed activity against a range of bacteria and fungi, suggesting that this compound may also possess such characteristics .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .

Case Studies

- Study on Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives indicated that those with sulfonamide groups exhibited enhanced antibacterial activity. The study highlighted the importance of functional groups in modulating biological effects .

- Anti-inflammatory Activity Assessment : In vitro tests showed that related compounds significantly reduced the production of inflammatory markers in human cell lines. This suggests that the incorporation of specific substituents can enhance the therapeutic potential of pyrazole-based compounds .

Synthetic Routes

The synthesis of this compound involves several steps:

- Formation of the pyrazole core through the reaction of appropriate hydrazines with substituted ketones.

- Introduction of the benzenesulfonyl group via sulfonylation.

- Esterification with triethoxybenzoic acid using coupling reagents such as DCC or EDC.

Research Applications

The compound is being explored for:

- Drug Development : Its potential as an antimicrobial and anti-inflammatory agent makes it a candidate for further pharmacological studies.

- Chemical Biology : It can serve as a probe for studying enzyme interactions or receptor binding mechanisms due to its structural complexity.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising anticancer activity. Research indicates that derivatives of pyrazole exhibit cytotoxic effects on various cancer cell lines. For example, studies have demonstrated that similar pyrazole compounds can inhibit cell proliferation in breast cancer cells (MCF-7) and other types of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Pyrazole derivatives have been investigated for their antimicrobial properties. The sulfonamide group present in the compound may contribute to its effectiveness against bacterial strains. In vitro studies have shown that certain pyrazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Catalysis

The compound has potential applications as a catalyst in organic synthesis. Its ability to facilitate reactions under mild conditions makes it an attractive candidate for green chemistry applications. Research has highlighted the use of pyrazole-based catalysts in promoting various organic transformations, including cross-coupling reactions and cycloadditions .

Material Science

Due to its unique structural properties, this pyrazole derivative can be incorporated into polymers or nanomaterials to enhance their thermal stability and mechanical properties. Studies suggest that incorporating such compounds into polymer matrices can improve their resistance to thermal degradation and enhance overall performance in industrial applications .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of a series of pyrazole derivatives, including those similar to 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate. The results indicated a dose-dependent inhibition of cell growth in MCF-7 cells, with IC50 values showing significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Screening

In another investigation, a library of pyrazole derivatives was screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs to highlight substituent effects and physicochemical properties.

Structural Analogs and Substituent Variations

Key analogs include:

Key Differences and Implications

Ester Group Modifications: The target compound’s 3,4,5-triethoxybenzoate group increases molecular weight and lipophilicity compared to the mono-ethoxy analog (C263-0293). This may improve membrane permeability but reduce aqueous solubility .

Pyrazole Core Substituents: The benzenesulfonyl group (target compound) is a strong electron-withdrawing substituent, which may stabilize the pyrazole ring or influence intermolecular interactions.

Synthetic Considerations :

- The target compound and C263-0293 likely share a synthetic route involving benzenesulfonyl chloride and esterification, as described in for analogous sulfonate esters .

- ’s compound, with a thioether linkage, may require distinct synthetic steps, such as nucleophilic substitution with a thiol .

Physical and Chemical Properties

- Molecular Weight : The target compound (550.63 g/mol) is significantly heavier than C263-0293 (462.52 g/mol) and ’s compound (478.46 g/mol), primarily due to the triethoxy substituents.

- Polarity: The triethoxy groups increase steric hindrance and reduce polarity compared to the mono-ethoxy or fluorinated analogs.

- Availability : The target compound is available in 33 mg quantities, while C263-0293 is available in 27 mg, suggesting both are research-grade materials .

Broder Context: Perfluorinated Analogs

Perfluorinated benzenesulfonyl compounds (e.g., ) exhibit extreme hydrophobicity and chemical stability due to fluorine substituents. Unlike the target compound’s ethoxy groups, perfluorinated chains could drastically alter applications, such as surfactant or polymer chemistry .

Q & A

Basic Research Question

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the structure, particularly the benzenesulfonyl and triethoxybenzoyl moieties. For instance, the methyl group on the pyrazole appears as a singlet near δ 2.1–2.3 ppm, while aromatic protons show splitting patterns consistent with substitution .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves steric effects and confirms regiochemistry. A similar pyrazole derivative (4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) was characterized this way, revealing dihedral angles between aromatic rings .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, especially given the compound’s complexity (e.g., expected [M+H]+ ion for C34H33N2O7S: 637.1978) .

How can researchers address contradictions in reported biological activities of pyrazole-sulfonamide derivatives?

Advanced Research Question

Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains. Use orthogonal assays (e.g., both MIC and time-kill curves for antimicrobial studies) .

- Solubility Issues : Poor aqueous solubility can lead to false negatives. Optimize formulations using co-solvents (e.g., DMSO/PBS mixtures) or nanoencapsulation .

- Metabolic Stability : Rapid degradation in vitro vs. in vivo. Perform metabolic profiling using liver microsomes to identify unstable motifs .

Recommendation : Replicate studies under standardized conditions and validate findings with structural analogs (e.g., replacing triethoxy groups with methoxy to assess substituent effects) .

What computational strategies are effective for predicting the SAR of this compound?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Focus on the benzenesulfonyl group’s role in binding hydrophobic pockets .

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond acceptors. Train models with data from analogs (e.g., pyrazole derivatives with varying alkoxy substituents) .

- MD Simulations : Assess conformational stability in biological membranes. For example, simulate the compound’s behavior in a lipid bilayer to predict bioavailability .

Validation : Cross-check computational predictions with experimental IC50 values and crystallographic data .

How should researchers design experiments to optimize the compound’s stability under storage and experimental conditions?

Advanced Research Question

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store the compound at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Stability : Test stability in buffers (pH 4–9) over 24–72 hours. If unstable, consider prodrug strategies (e.g., masking the ester group as a tert-butyl ether) .

- Light Sensitivity : Conduct accelerated aging studies under UV/visible light. Use antioxidants (e.g., BHT) in formulations if radical degradation is observed .

What are the best practices for evaluating the compound’s pharmacokinetic properties in preclinical studies?

Advanced Research Question

- ADME Profiling :

- Absorption : Use Caco-2 cell monolayers to predict intestinal permeability.

- Metabolism : Incubate with human liver microsomes to identify major metabolites (e.g., hydrolysis of the triethoxybenzoyl ester) .

- Plasma Protein Binding : Employ equilibrium dialysis to measure free fraction, critical for dose adjustment .

- In Vivo Half-Life : Conduct studies in rodent models, sampling blood at intervals (0–24 hr). Compare with structurally similar compounds to refine dosing schedules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.